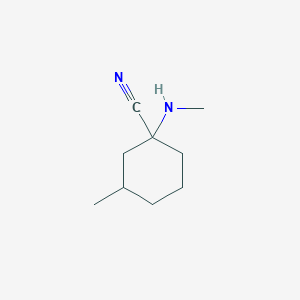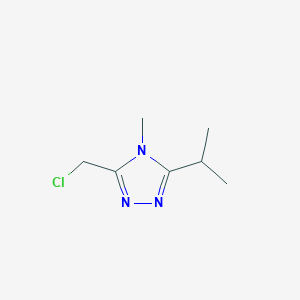
3-(chloromethyl)-4-methyl-5-(propan-2-yl)-4H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(chloromethyl)-4-methyl-5-(propan-2-yl)-4H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with chloromethyl, methyl, and isopropyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-4-methyl-5-(propan-2-yl)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with chloromethyl methyl ether in the presence of a base such as sodium hydride. The reaction is carried out in an inert solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
3-(chloromethyl)-4-methyl-5-(propan-2-yl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the triazole ring can yield different hydrogenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions to replace the chloromethyl group.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to introduce hydroxyl or carbonyl groups.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be used to reduce the triazole ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce hydroxylated triazoles.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-(chloromethyl)-4-methyl-5-(propan-2-yl)-4H-1,2,4-triazole is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and as a potential lead compound for drug development. Its triazole ring is a common motif in many bioactive molecules, making it a candidate for further exploration in medicinal chemistry.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities such as antimicrobial, antifungal, or anticancer properties. Research is ongoing to explore its potential therapeutic applications.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-(chloromethyl)-4-methyl-5-(propan-2-yl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, modulating their activity. The chloromethyl group can also participate in covalent bonding with nucleophilic residues in proteins, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(chloromethyl)-4-methyl-5-(propan-2-yl)-1,2,4-triazole
- 3-(chloromethyl)-4-methyl-5-(propan-2-yl)-1,2,3-triazole
- 3-(chloromethyl)-4-methyl-5-(propan-2-yl)-1,3,4-oxadiazole
Uniqueness
3-(chloromethyl)-4-methyl-5-(propan-2-yl)-4H-1,2,4-triazole is unique due to its specific substitution pattern on the triazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C7H12ClN3 |
|---|---|
Molekulargewicht |
173.64 g/mol |
IUPAC-Name |
3-(chloromethyl)-4-methyl-5-propan-2-yl-1,2,4-triazole |
InChI |
InChI=1S/C7H12ClN3/c1-5(2)7-10-9-6(4-8)11(7)3/h5H,4H2,1-3H3 |
InChI-Schlüssel |
KKFJVHOSDFPIKI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NN=C(N1C)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



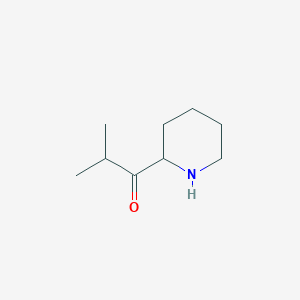
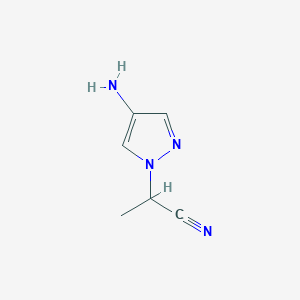
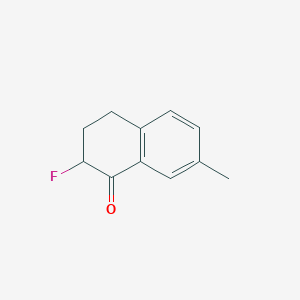
![Methyl 1-oxa-4-azaspiro[4.4]nonane-3-carboxylate](/img/structure/B13196084.png)

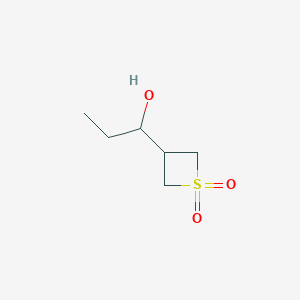
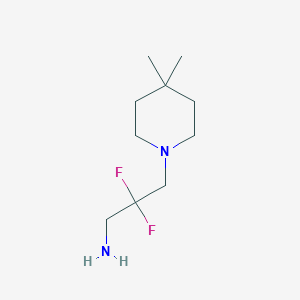
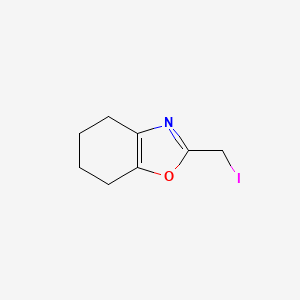
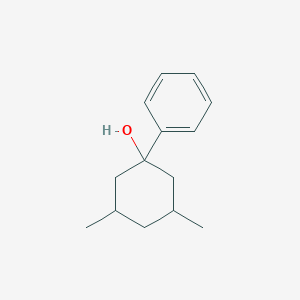
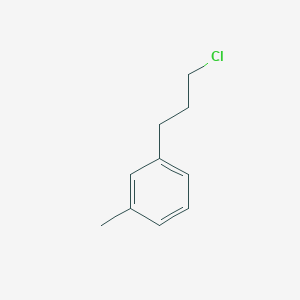
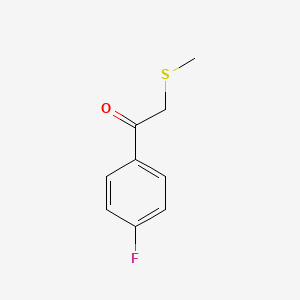
![3-Cyclobutyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13196149.png)
